molecular formula C20H21ClFNO4S B11404479 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide

Cat. No.: B11404479
M. Wt: 425.9 g/mol
InChI Key: NVRQQLQWFJELSF-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a thiolane ring, and a fluorinated phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]ACETAMIDE involves multiple steps, typically starting with the preparation of the chlorinated phenoxy and fluorinated phenyl intermediates. These intermediates are then subjected to various reaction conditions, including nucleophilic substitution and cyclization reactions, to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The phenoxy and phenyl groups can participate in electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, it may bind to specific enzymes or receptors, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar compounds include other phenoxy and phenyl derivatives with chlorinated and fluorinated groups. What sets 2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]ACETAMIDE apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:

This detailed overview provides a comprehensive understanding of 2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]ACETAMIDE, its preparation, reactions, applications, and comparisons with similar compounds. Further research and experimentation would be necessary to fully explore its potential in various fields.

Properties

Molecular Formula

C20H21ClFNO4S

Molecular Weight

425.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C20H21ClFNO4S/c1-14-9-18(5-6-19(14)21)27-12-20(24)23(17-7-8-28(25,26)13-17)11-15-3-2-4-16(22)10-15/h2-6,9-10,17H,7-8,11-13H2,1H3

InChI Key

NVRQQLQWFJELSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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